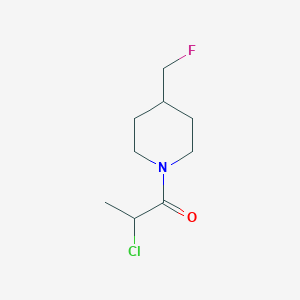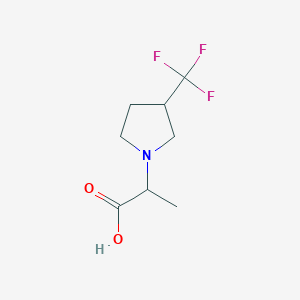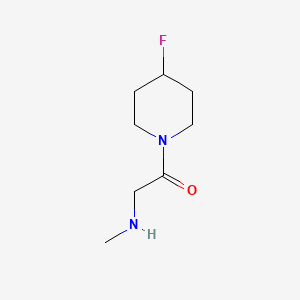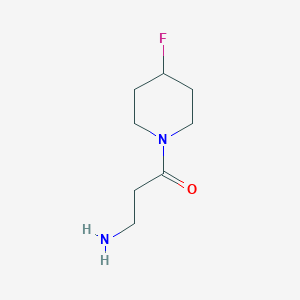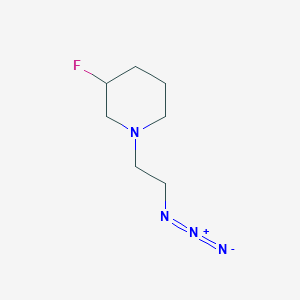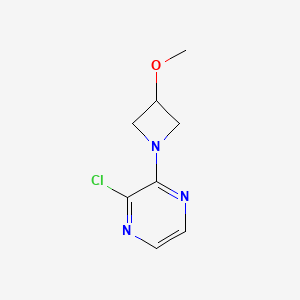
2-氯-3-(3-甲氧基氮杂环丁-1-基)吡嗪
描述
2-Chloro-3-(3-methoxyazetidin-1-yl)pyrazine, also known as 2-Chloro-3-methoxyazetidine-1-ylpyrazine or MCP, is an organic compound belonging to the pyrazine family. It is a colorless solid that is soluble in polar organic solvents and has a low melting point. MCP has been studied extensively for its potential applications in medicinal chemistry, synthetic organic chemistry, and biochemistry.
科学研究应用
Anticancer Potential
2-Chloro-3-(3-methoxyazetidin-1-yl)pyrazine: derivatives have been identified as having significant potential in anticancer treatments. The compound’s structure allows for the synthesis of various derivatives that can be evaluated for their efficacy against cancer cell lines, such as MCF-7. The presence of the methoxy group (Ar–OCH₃) in certain derivatives has been validated, indicating a promising direction for targeted cancer therapies .
Antimicrobial Activity
The azetidine and pyrazine components of the compound contribute to its antimicrobial properties. Research indicates that derivatives of this compound can be synthesized to target a broad spectrum of microbial pathogens, providing a pathway for the development of new antibiotics .
Antioxidant Properties
Compounds containing the azetidine and pyrazine rings, such as 2-Chloro-3-(3-methoxyazetidin-1-yl)pyrazine , have been shown to exhibit antioxidant activities. This property is crucial for mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .
Immunostimulating Effects
Derivatives of 2-Chloro-3-(3-methoxyazetidin-1-yl)pyrazine have been explored for their immunostimulating effects. By modulating the immune response, these compounds could play a role in enhancing the body’s defense mechanisms against infections and possibly in vaccine development .
Prostate Cancer Therapies
In the context of prostate cancer, particularly those with pathogenic androgen receptor mutations, derivatives of 2-Chloro-3-(3-methoxyazetidin-1-yl)pyrazine have been proposed as part of inhibition therapies. These compounds could be used alone or in combination with other androgen receptor signaling inhibitors, offering a new avenue for treatment .
Anti-Inflammatory and Analgesic Applications
The structural framework of 2-Chloro-3-(3-methoxyazetidin-1-yl)pyrazine allows for the creation of derivatives with potential anti-inflammatory and analgesic properties. These could lead to the development of new medications for managing pain and inflammation without the adverse effects associated with current drugs .
Ulcerogenic Activity Modulation
Research into the ulcerogenic activity of 2-Chloro-3-(3-methoxyazetidin-1-yl)pyrazine derivatives could lead to the discovery of compounds that either mitigate or do not induce gastric ulcers. This is particularly important for patients requiring long-term anti-inflammatory medication .
Lipid Peroxidation Inhibition
The ability of 2-Chloro-3-(3-methoxyazetidin-1-yl)pyrazine derivatives to inhibit lipid peroxidation is another area of interest. This property is beneficial in preventing cell membrane damage caused by oxidative processes, which is a key factor in the progression of many chronic diseases .
属性
IUPAC Name |
2-chloro-3-(3-methoxyazetidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O/c1-13-6-4-12(5-6)8-7(9)10-2-3-11-8/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLUKQGNPYSKJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




